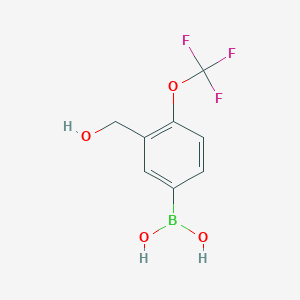

3-羟甲基-4-(三氟甲氧基)苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative with the molecular formula C8H8BF3O4 and a molecular weight of 235.96 g/mol . This compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

科学研究应用

Chemistry

In organic synthesis, 3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid is used as a building block for the synthesis of complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other organic compounds.

Biology

This compound has been studied for its potential biological activity, including antibacterial properties. It exhibits potency against bacteria such as Escherichia coli and Bacillus cereus.

Medicine

In medicinal chemistry, 3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid is used in the development of drug delivery systems. Its ability to respond to changes in glucose and lactic acid levels makes it ideal for targeted drug delivery, especially in conditions like diabetes and cancer.

Industry

In the industrial sector, this compound is used in the development of responsive materials and sensors. Its ability to bind to saccharides makes it valuable in the design of electrochemical sensors for saccharide detection.

作用机制

Target of Action

Boronic acids, including this compound, are known to be used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that boronic acids play a significant role in various organic synthesis reactions, including the suzuki–miyaura coupling .

Result of Action

The compound is known to be involved in the synthesis of biologically active molecules .

Action Environment

It’s known that the suzuki–miyaura coupling reaction, in which this compound is used, can be influenced by various factors such as temperature, solvent, and the presence of a catalyst .

生化分析

Biochemical Properties

3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This reaction is widely applied in the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules . The compound interacts with palladium catalysts to facilitate the transmetalation process, where the boron atom transfers its organic group to the palladium center . This interaction is crucial for the formation of new carbon-carbon bonds, making 3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid an important reagent in organic synthesis.

Molecular Mechanism

At the molecular level, 3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid exerts its effects through its interactions with palladium catalysts in the Suzuki–Miyaura coupling reaction. The boron atom in the compound forms a complex with the palladium center, facilitating the transfer of the organic group from boron to palladium . This process, known as transmetalation, is a key step in the formation of new carbon-carbon bonds. Additionally, the compound’s ability to bind to cell-surface glycoconjugates suggests potential interactions with other biomolecules, which may influence enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid in laboratory settings are important factors to consider. Boronic acids are generally stable under mild conditions but can undergo hydrolysis in the presence of water This hydrolysis can affect the compound’s long-term effects on cellular function, as the degradation products may have different biochemical properties

Dosage Effects in Animal Models

The effects of 3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid at different dosages in animal models have not been extensively studied. It is known that boronic acids can exhibit toxic effects at high doses It is important to determine the threshold levels at which 3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid can be safely used in biochemical research

Metabolic Pathways

3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s role in the Suzuki–Miyaura coupling reaction highlights its importance in the formation of carbon-carbon bonds, which are essential for the synthesis of complex organic molecules . The metabolic flux and levels of metabolites may be influenced by the presence of 3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid, making it a valuable compound for studying metabolic pathways.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid typically involves the reaction of 4-(trifluoromethoxy)phenylboronic acid with formaldehyde under basic conditions. The reaction proceeds through the formation of a boronate ester intermediate, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product.

化学反应分析

Types of Reactions

3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura cross-coupling reactions.

Major Products

Oxidation: The major products include 3-formyl-4-(trifluoromethoxy)phenylboronic acid and 3-carboxy-4-(trifluoromethoxy)phenylboronic acid.

Reduction: The major products include 3-hydroxymethyl-4-(trifluoromethoxy)phenylmethanol and 3-hydroxymethyl-4-(trifluoromethoxy)phenylmethane.

Substitution: The major products are various biaryl compounds formed through Suzuki-Miyaura cross-coupling reactions.

相似化合物的比较

Similar Compounds

4-(Trifluoromethoxy)phenylboronic acid: Similar in structure but lacks the hydroxymethyl group.

4-(Trifluoromethyl)phenylboronic acid: Similar in structure but has a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness

3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid is unique due to the presence of both the hydroxymethyl and trifluoromethoxy groups. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form reversible covalent bonds, making it valuable in various applications .

属性

IUPAC Name |

[3-(hydroxymethyl)-4-(trifluoromethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O4/c10-8(11,12)16-7-2-1-6(9(14)15)3-5(7)4-13/h1-3,13-15H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVFPMGLKKFBIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(F)(F)F)CO)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Pyridin-2-yl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2375033.png)

![4-[(2-Hydroxyethyl)amino]oxane-4-carboxylic acid hydrochloride](/img/structure/B2375034.png)

![N-(3-acetylphenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2375038.png)

![[5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride](/img/structure/B2375039.png)

![N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide](/img/structure/B2375042.png)

![2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2375047.png)

![[2-(4-Butylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2375052.png)

![(1R)-1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B2375056.png)